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Compound of Interest

Compound Name: Lsd1-IN-39

Cat. No.: B15586180

Get Quote

Disclaimer: Publicly available scientific literature and databases do not contain specific

information regarding a compound designated "Lsd1-IN-39". To provide a comprehensive

technical guide that fulfills the user's request, this document will focus on the well-

characterized, reversible Lysine-Specific Demethylase 1 (LSD1) inhibitor, HCI-2509, as a

representative example. The principles, experimental protocols, and data presentation formats

described herein are standard for the characterization of novel LSD1 inhibitors.

Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide

(FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2] It

primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a

mark associated with active gene transcription.[1] By removing these marks, LSD1 generally

functions as a transcriptional co-repressor.[2] However, when complexed with certain proteins

like the androgen receptor, its substrate specificity can switch to H3K9me1/2, leading to gene

activation.[1]

Beyond histones, LSD1 also demethylates several non-histone proteins, including p53,

DNMT1, and E2F1, thereby regulating their stability and function.[1][3] Due to its
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overexpression in numerous malignancies—such as lung, breast, and prostate cancers, as well

as neuroblastoma and leukemia—and its role in promoting an undifferentiated, malignant

phenotype, LSD1 has emerged as a significant therapeutic target in oncology.[3][4]

LSD1 inhibitors are broadly classified into two categories: irreversible inhibitors, which typically

form a covalent bond with the FAD cofactor, and reversible inhibitors, which bind non-

covalently to the enzyme. HCI-2509 is a potent, reversible inhibitor of LSD1.[3]

Quantitative Data for HCI-2509
The inhibitory activity of HCI-2509 has been quantified through various biochemical and cell-

based assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an

inhibitor's potency.

Parameter Compound Value Assay Type
Cell
Line/Syste
m

Reference

Biochemical

IC₅₀
HCI-2509 13 nM

Enzymatic

Assay

Purified LSD1

Enzyme
[3]

Cellular IC₅₀ HCI-2509 0.3 - 5 µM

Cell

Growth/Viabili

ty

Non-Small

Cell Lung

Cancer

(NSCLC) Cell

Lines

[2]

Cellular IC₅₀ HCI-2509
High nM to

low µM
Cell Viability

Neuroblasto

ma Cell Lines
[3]

Mechanism of Action of LSD1
LSD1 catalyzes the oxidative demethylation of methylated lysine residues. This enzymatic

reaction is a multi-step process that utilizes FAD as a cofactor. The inhibition of this process is

the primary goal of therapeutic agents like HCI-2509.
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Inhibitor Discovery & Initial Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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